![molecular formula C24H42O21 B10764100 Maltotetraose CAS No. 1263-76-9](/img/structure/B10764100.png)
Maltotetraose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Amylotetraose can be synthesized through the enzymatic hydrolysis of starch using specific amylases. The process involves the breakdown of starch into smaller oligosaccharides, including amylotetraose . The reaction conditions typically include a controlled pH and temperature to optimize enzyme activity.
Industrial Production Methods: Industrial production of amylotetraose involves the use of microbial fermentation processes. Microorganisms such as Bacillus stearothermophilus are employed to produce amylases that catalyze the formation of amylotetraose from starch substrates . The process is carried out in bioreactors under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Amylotetraose undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by amylases, breaking down amylotetraose into smaller glucose units.
Oxidation: Can be oxidized to form gluconic acid derivatives under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Enzymes such as α-amylase and glucoamylase are commonly used.
Oxidation: Reagents like hydrogen peroxide or specific oxidases can be employed.
Major Products Formed:
Hydrolysis: Produces glucose and maltose.
Oxidation: Forms gluconic acid and its derivatives.
Wissenschaftliche Forschungsanwendungen
Amylotetraose has a wide range of applications in scientific research:
Wirkmechanismus
Amylotetraose exerts its effects primarily through its interaction with specific enzymes. It serves as a substrate for α-amylase, which catalyzes its hydrolysis into smaller glucose units . This interaction is crucial for studying the enzymatic breakdown of carbohydrates and understanding the metabolic pathways involved.
Similar Compounds:
Maltotriose: A trisaccharide composed of three glucose units linked by α-1,4 glycosidic bonds.
Maltopentaose: A pentasaccharide with five glucose units linked by α-1,4 glycosidic bonds.
Comparison:
Eigenschaften
CAS-Nummer |
1263-76-9 |
---|---|
Molekularformel |
C24H42O21 |
Molekulargewicht |
666.6 g/mol |
IUPAC-Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C24H42O21/c25-1-5-9(29)10(30)15(35)22(40-5)44-19-7(3-27)42-24(17(37)12(19)32)45-20-8(4-28)41-23(16(36)13(20)33)43-18-6(2-26)39-21(38)14(34)11(18)31/h5-38H,1-4H2/t5-,6-,7-,8-,9-,10+,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21?,22-,23-,24-/m1/s1 |
InChI-Schlüssel |
LUEWUZLMQUOBSB-AYQJAVFRSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](OC([C@@H]([C@H]4O)O)O)CO)CO)CO)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)O)CO)CO)CO)O)O)O)O |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.